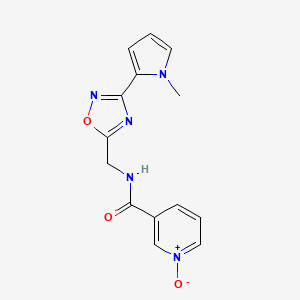
3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is a complex organic compound that has found a variety of applications in scientific research. This compound combines a pyrrolidine ring, an oxadiazole ring, and a pyridine ring, resulting in a unique structure that offers interesting chemical properties and potential for biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide typically involves the formation of the oxadiazole ring from precursor materials such as hydrazides and esters under acidic or basic conditions. The carbamoyl group is introduced via a reaction with isocyanates. Pyridine 1-oxide is often synthesized separately and then coupled with the intermediate oxadiazole derivative through a nucleophilic substitution reaction, typically under mild heating conditions.
Industrial Production Methods
Scaling up the synthesis for industrial purposes usually requires optimization of reaction conditions to improve yield and purity. Key steps include maintaining precise temperature control, using high-quality starting materials, and employing efficient purification methods like column chromatography or recrystallization.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The pyrrole and oxadiazole rings can be oxidized, leading to the formation of sulfoxides and sulfones under specific conditions.
Reduction: The reduction of the oxadiazole ring may lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions occur at the pyridine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The reactions typically require catalysts or specific reagents like halides or amines.
Major Products Formed
The major products depend on the type of reaction. Oxidation often yields sulfoxides or sulfones, while reduction products include hydrazine derivatives. Substitution reactions result in modified pyridine or oxadiazole derivatives.
科学研究应用
This compound finds applications in multiple fields, such as:
Chemistry: Used as a reagent in organic synthesis and a precursor for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Studied for its therapeutic potential, especially in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.
作用机制
Molecular Targets and Pathways
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. For instance, the oxadiazole ring can interact with nucleophilic sites in proteins, leading to the modulation of enzymatic activity. The pyridine 1-oxide moiety can act as a ligand for metal ions, influencing various biochemical pathways.
相似化合物的比较
Comparison with Other Similar Compounds
Similar compounds include other oxadiazole derivatives and pyridine-based molecules. What sets 3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide apart is its unique combination of rings, offering distinct reactivity and biological activity compared to simpler analogs.
List of Similar Compounds
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine
1-(Pyrrol-2-yl)-2,4-dinitrophenol
4-(1-Methylpyrrol-2-yl)benzoic acid
属性
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-oxidopyridin-1-ium-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-18-6-3-5-11(18)13-16-12(22-17-13)8-15-14(20)10-4-2-7-19(21)9-10/h2-7,9H,8H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOBBDKAJFLMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=C[N+](=CC=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
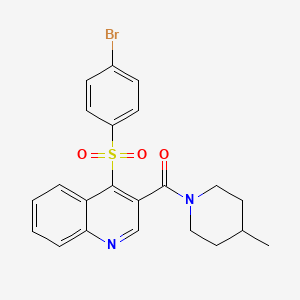
![2-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2918631.png)
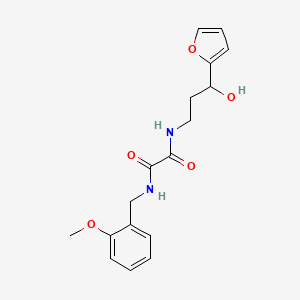
![[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2918635.png)
![3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2918636.png)
![5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2918639.png)
![N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide](/img/structure/B2918640.png)
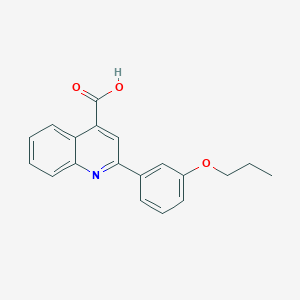
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acrylamide](/img/structure/B2918642.png)
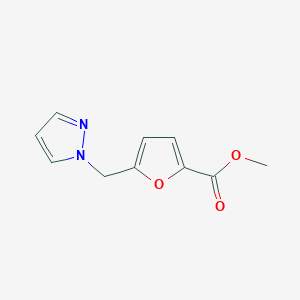

![1-[2-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2918647.png)
![1-(2,4-dimethoxyphenyl)-3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea](/img/structure/B2918649.png)
![Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2918651.png)
